N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide
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Overview
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a difluorobenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne
Attachment of the Ethyl Linker: The triazole ring is then functionalized with an ethyl group through a nucleophilic substitution reaction.
Formation of the Difluorobenzamide Moiety: The final step involves the reaction of the functionalized triazole with 3,4-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the difluorobenzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3,4-difluorobenzamide: Similar structure but with a different triazole isomer.
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-fluorobenzamide: Similar structure but with a single fluorine atom.
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide is unique due to the presence of both the triazole ring and the difluorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4O/c12-9-2-1-8(7-10(9)13)11(18)14-5-6-17-15-3-4-16-17/h1-4,7H,5-6H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIODFTBOKRIWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCN2N=CC=N2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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